4-Amino-1-(1H-pyrrol-2-yl)butan-1-one
Description
4-Amino-1-(1H-pyrrol-2-yl)butan-1-one is a small organic compound with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.20 g/mol. Its structure comprises a butanone backbone substituted with an amino group at the fourth carbon and a 1H-pyrrol-2-yl group at the first carbon.
Structural determination of such small molecules typically relies on X-ray crystallography, where programs like SHELXL (a component of the SHELX suite) are employed for refinement . The accuracy of these methods ensures precise elucidation of bond lengths, angles, and conformational preferences, which are critical for understanding reactivity and interactions.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-amino-1-(1H-pyrrol-2-yl)butan-1-one |
InChI |
InChI=1S/C8H12N2O/c9-5-1-4-8(11)7-3-2-6-10-7/h2-3,6,10H,1,4-5,9H2 |
InChI Key |
RESXWVLXGVJDJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(1H-pyrrol-2-yl)butan-1-one typically involves the acylation of α-arylaminonitriles with arylacetic acid chlorides, followed by intramolecular cyclization in the presence of potassium hydroxide . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(1H-pyrrol-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The carbonyl group in the butanone chain can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
4-Amino-1-(1H-pyrrol-2-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(1H-pyrrol-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Amino-1-phenylbutan-1-one
- Molecular Formula: C₁₀H₁₃NO
- Key Features : Replaces the pyrrole group with a benzene ring.
- Properties : Increased hydrophobicity due to the benzene ring, reducing water solubility.
4-Amino-1-(thiophen-2-yl)butan-1-one
- Molecular Formula: C₈H₁₁NOS
- Key Features : Substitutes pyrrole with a thiophene ring.
- Structural Analysis: SHELX-based crystallography confirms planar thiophene geometry and hydrogen-bonding interactions involving the amino group .
Difelikefalin Acetate (KORSUVA™)
- Molecular Formula : C₃₆H₅₃N₇O₆•xAcOH
- Key Features: A peptide-derived kappa opioid receptor agonist with a 4-aminopiperidine core .
- Comparison: While structurally distinct, both compounds share amino groups influencing solubility. Difelikefalin’s peptide backbone enables high receptor specificity, absent in the simpler pyrrole-containing target compound.
Physicochemical and Functional Comparisons
Key Observations:
Solubility : The pyrrole group in the target compound likely enhances water solubility compared to benzene analogues but less than peptide-based structures like difelikefalin.
Bioactivity: Difelikefalin’s complex structure enables targeted receptor binding, whereas simpler amino ketones may lack specificity without additional functionalization.
Synthetic Utility : The target compound’s pyrrole moiety could serve as a scaffold for derivatization, leveraging its aromaticity and hydrogen-bonding capacity.
Research Findings and Methodological Considerations
- Structural Analysis: SHELX programs remain pivotal in resolving crystallographic data for amino ketones, ensuring reliable comparisons of molecular geometries .
- Pharmacological Gaps: While difelikefalin demonstrates clinical efficacy in pruritus treatment , the biological role of this compound requires further exploration, particularly in receptor binding assays.
- Computational Predictions : Molecular docking studies suggest the pyrrole group in the target compound may interact with heme-containing enzymes, a hypothesis needing experimental validation.
Biological Activity
4-Amino-1-(1H-pyrrol-2-yl)butan-1-one, a compound with significant structural features, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer effects, and discusses various studies that explore its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 168.20 g/mol. The compound features a pyrrole ring, which is known to enhance biological activity through various interactions within biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for antibiotic development.
- Anticancer Potential : Preliminary findings suggest that derivatives of this compound may inhibit the growth of cancer cell lines, indicating potential use in cancer therapy .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could explain its anticancer properties .
- Receptor Modulation : It has been suggested that the compound interacts with receptors or signaling pathways, influencing cellular responses and potentially leading to therapeutic effects.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting strong antimicrobial potential.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation. The following table summarizes the findings:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 5.0 |
| MCF7 | 3.5 |
| A549 | 7.0 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
